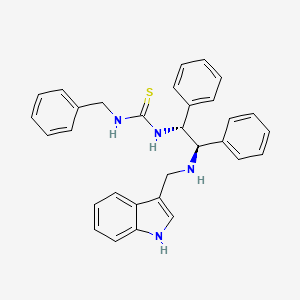
H3R antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histamine H3 receptor antagonist 2 is a compound that belongs to the family of G-protein-coupled receptors. It is predominantly expressed in the central nervous system and plays a key role in regulating the release of neurotransmitters such as dopamine, acetylcholine, noradrenaline, and serotonin . This compound has been investigated for its potential therapeutic applications in various central nervous system diseases, including obesity, depression, mood disorders, neuropathic pain, and sleep-wake disorders .
Preparation Methods
The synthesis of histamine H3 receptor antagonist 2 involves several steps. One common synthetic route includes the preparation of 1’-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4’-piperidine] derivatives . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Histamine H3 receptor antagonist 2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Histamine H3 receptor antagonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of G-protein-coupled receptors . In biology, it is used to investigate the role of histamine receptors in various physiological processes . In medicine, it has been explored for its potential therapeutic applications in treating central nervous system diseases such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting histamine receptors .
Mechanism of Action
The mechanism of action of histamine H3 receptor antagonist 2 involves its binding to the histamine H3 receptor, which is a G-protein-coupled receptor . By binding to this receptor, the compound prevents histamine from binding to the receptor, thereby inhibiting the release of neurotransmitters . This leads to an increase in the levels of neurotransmitters such as dopamine, acetylcholine, and serotonin in the brain . The molecular targets and pathways involved in this mechanism include the regulation of intracellular calcium levels and the modulation of neurotransmitter release .
Comparison with Similar Compounds
Histamine H3 receptor antagonist 2 can be compared with other similar compounds such as clobenpropit, ABT-239, ciproxifan, conessine, A-349,821, betahistine, and pitolisant . These compounds also target the histamine H3 receptor and share similar pharmacological properties . histamine H3 receptor antagonist 2 may have unique structural features and binding affinities that distinguish it from other compounds . For example, it may have a higher selectivity for the histamine H3 receptor or different pharmacokinetic properties .
Properties
Molecular Formula |
C24H29NO3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[5-(azepan-1-yl)pentoxy]xanthen-9-one |
InChI |
InChI=1S/C24H29NO3/c26-24-20-10-4-5-11-22(20)28-23-13-12-19(18-21(23)24)27-17-9-3-8-16-25-14-6-1-2-7-15-25/h4-5,10-13,18H,1-3,6-9,14-17H2 |
InChI Key |
KNIPHGXUVWAHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCCCOC2=CC3=C(C=C2)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


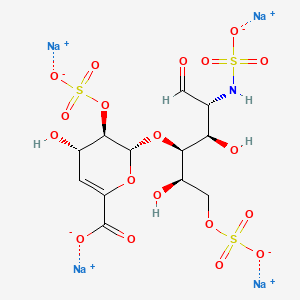
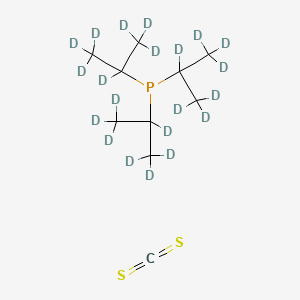
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
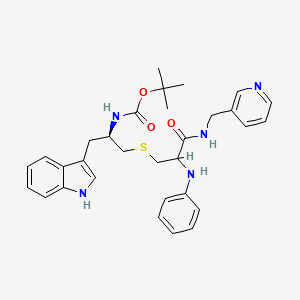
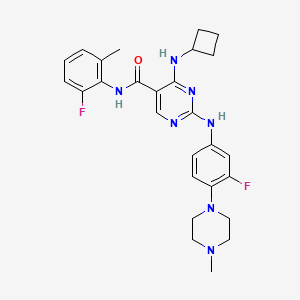
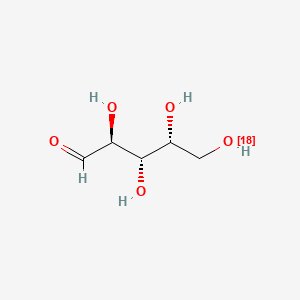

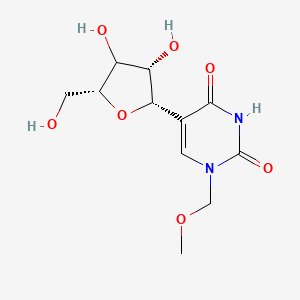

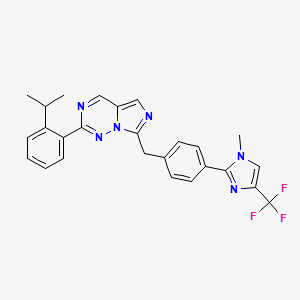
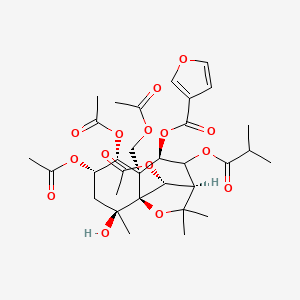
![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
